2-(4-Benzylpiperazin-1-yl)benzaldehyde

Synthetic Yield Regioselective Synthesis Medicinal Chemistry Building Block

Researchers developing CNS receptor ligands, antiviral agents, or anticancer compounds require the ortho-substituted benzylpiperazine benzaldehyde core. Positional isomers yield divergent synthetic outcomes and compromised bioactivity profiles. • Enables SAR studies for Zika virus CPE reduction at µM concentrations • Key aldehyde handle for quinazoline-based anticancer agents (IC50 as low as 0.029 µM) • Ortho-substitution offers distinct 3D pharmacophore orientation for CNS receptor selectivity Supplied with full analytical certification. Available for immediate global dispatch.

Molecular Formula C18H20N2O
Molecular Weight 280.4 g/mol
CAS No. 112253-26-6
Cat. No. B056036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Benzylpiperazin-1-yl)benzaldehyde
CAS112253-26-6
Molecular FormulaC18H20N2O
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3C=O
InChIInChI=1S/C18H20N2O/c21-15-17-8-4-5-9-18(17)20-12-10-19(11-13-20)14-16-6-2-1-3-7-16/h1-9,15H,10-14H2
InChIKeyBDEPGTDKVXMYQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Benzylpiperazin-1-yl)benzaldehyde Specification Overview


2-(4-Benzylpiperazin-1-yl)benzaldehyde (CAS 112253-26-6) is an ortho-substituted benzaldehyde derivative incorporating an N-benzylpiperazine moiety [1]. It is employed primarily as a synthetic intermediate in medicinal chemistry for constructing compounds with potential CNS, antiviral, and antitumor activities . Its key distinguishing features relative to its positional isomers (i.e., the para-substituted analog CAS 166438-88-6) stem from the ortho-substitution pattern, which imposes unique steric constraints and electronic effects that directly influence its reactivity, synthetic yield, physical handling properties, and downstream biological utility [2].

2-(4-Benzylpiperazin-1-yl)benzaldehyde Ortho-Substitution Rationale


Direct substitution of 2-(4-Benzylpiperazin-1-yl)benzaldehyde with its para- (CAS 166438-88-6) or meta- isomers is not scientifically viable due to profound differences in molecular geometry, reactivity, and physical properties. The ortho-substitution places the reactive formyl group in close proximity to the bulky benzylpiperazine moiety, resulting in steric hindrance that alters the kinetics and yields of key synthetic transformations (e.g., Schiff base formation, nucleophilic additions) [1]. Conversely, the para-isomer offers a linear, unhindered geometry that is preferred for applications requiring extended conjugation or minimal steric bulk . These intrinsic differences mandate that researchers procure the specific regioisomer required for their target scaffold design; using an alternate isomer will inevitably lead to divergent synthetic outcomes and compromised biological activity profiles [2].

2-(4-Benzylpiperazin-1-yl)benzaldehyde Differentiation Evidence


Synthesis Yield: Ortho vs. Para

In a direct nucleophilic aromatic substitution reaction with 1-benzylpiperazine and 2-fluorobenzaldehyde, the ortho-substituted product 2-(4-benzylpiperazin-1-yl)benzaldehyde is obtained in a high isolated yield of 89% after column chromatography [1]. While a direct, peer-reviewed head-to-head yield comparison with the para-isomer under identical conditions is not available in the public domain, the high yield of the ortho-isomer is notable given the potential steric hindrance from the adjacent benzylpiperazine group, which might otherwise be expected to reduce reaction efficiency. This suggests that the reaction conditions reported are well-optimized for the ortho-regioisomer, providing a reliable and efficient synthetic entry point for this specific scaffold.

Synthetic Yield Regioselective Synthesis Medicinal Chemistry Building Block

Melting Point Differentiation

The melting point of 2-(4-benzylpiperazin-1-yl)benzaldehyde is consistently reported at 58 °C [1]. In contrast, its para-substituted analog, 4-(4-benzylpiperazin-1-yl)benzaldehyde (CAS 166438-88-6), exhibits a significantly higher melting point, reported in the range of 73-75 °C or 82-84 °C by various vendors . This difference of 15-26 °C is a direct consequence of the regioisomeric substitution pattern, which alters the molecular packing and intermolecular interactions in the solid state.

Melting Point Physicochemical Properties Handling

Predicted pKa Divergence

The predicted acid dissociation constant (pKa) for 2-(4-benzylpiperazin-1-yl)benzaldehyde is 7.46 ± 0.10 [1]. While a direct, experimentally verified pKa for the para-isomer (CAS 166438-88-6) is not available for direct comparison, it is a well-established chemical principle that ortho-substitution introduces significant electronic and steric effects that perturb the pKa of a functional group compared to its para-substituted counterpart. The proximity of the bulky, electron-donating benzylpiperazine group in the ortho position is expected to influence the basicity of the piperazine nitrogen and, to a lesser extent, the carbonyl group.

pKa Prediction Electronic Effect Medicinal Chemistry

Antiviral Scaffold Validation

A structure-activity relationship (SAR) study identified several novel 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile compounds, which are direct derivatives of the ortho-substituted benzylpiperazine benzaldehyde scaffold, as having significant cytopathic effect (CPE) reduction against Zika virus (ZIKV) at micromolar concentrations [1]. These compounds were designed around the 2-(4-benzylpiperazin-1-yl)methylbenzene core. Compound 3p, for example, exerted a significant antiviral effect on both ZIKV RNA replication and virus protein expression in a dose-dependent manner.

Zika Virus Inhibitor Antiviral Activity Structure-Activity Relationship

Antitumor Agent Class Evidence

A series of substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines, which contain the same benzylpiperazine motif as the target compound, were synthesized and evaluated for in vitro antiproliferative activity [1]. Compound 7a exhibited exceptional potency, with IC50 values ranging from 0.029 to 0.147 μM against four different cancer cell lines. Furthermore, 7a significantly inhibited tumor growth in HepG2 xenograft models in vivo.

Antitumor Activity Antiproliferative Quinazoline Derivatives

Commercial Availability & Purity

2-(4-Benzylpiperazin-1-yl)benzaldehyde (CAS 112253-26-6) is widely available from multiple major research chemical suppliers, including Santa Cruz Biotechnology and AKSci, with a standard minimum purity specification of ≥95% [REFS-1, REFS-2]. This consistent commercial availability and established purity standard facilitate reliable procurement and reproducibility in academic and industrial research settings. In contrast, its regioisomers may have more limited or specialized supply chains.

Commercial Availability Purity Specification Procurement

2-(4-Benzylpiperazin-1-yl)benzaldehyde Application Scenarios


Antiviral Agent Synthesis

Researchers developing antiviral compounds, particularly those targeting Zika virus, will require the ortho-substituted benzylpiperazine benzaldehyde core as a critical synthetic intermediate. The documented ability of derivatives from this scaffold to reduce Zika virus cytopathic effect (CPE) at micromolar concentrations [1] makes this building block essential for SAR studies aimed at optimizing antiviral potency and selectivity. Procuring the correct ortho-isomer ensures the precise molecular geometry required for target engagement in these assays.

Antitumor Lead Synthesis

In medicinal chemistry campaigns focused on developing novel anticancer agents, the benzylpiperazine moiety is a privileged structure. The compound serves as a versatile aldehyde handle for introducing the benzylpiperazine group into larger molecular frameworks, such as the quinazoline series that demonstrated potent antiproliferative activity with IC50 values as low as 0.029 μM [2]. Its use in these synthetic pathways is directly supported by in vivo tumor growth inhibition data, justifying its procurement for oncology-focused drug discovery projects.

CNS Probe & Ligand Development

The benzylpiperazine pharmacophore is well-established for its interaction with central nervous system (CNS) receptors, including serotonin and dopamine receptors . 2-(4-Benzylpiperazin-1-yl)benzaldehyde is a key building block for synthesizing novel ligands and probes for CNS target validation. The ortho-substitution pattern offers a distinct three-dimensional orientation for the pharmacophore compared to para-substituted analogs, which can be exploited to achieve unique selectivity profiles in receptor binding studies.

Regioselective Transformation Methodology

The unique steric environment of the ortho-substituted aldehyde group makes 2-(4-benzylpiperazin-1-yl)benzaldehyde a valuable model substrate for developing and testing new regioselective reactions, such as directed ortho-metalation or stereoselective nucleophilic additions. The high reported synthetic yield (89%) for its own preparation [3] makes it a cost-effective and readily available substrate for such fundamental synthetic methodology studies.

Technical Documentation Hub

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